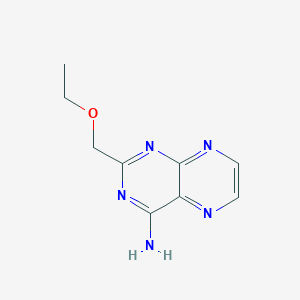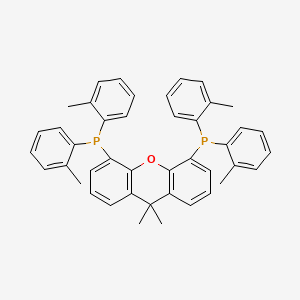
4-Amino-2-(ethoxymethyl)pteridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethoxymethyl)pteridin-4-amine: is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic structures containing nitrogen atoms at specific positions, making them significant in various biological and chemical processes
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethoxymethyl)pteridin-4-amine typically involves the reaction of pteridine derivatives with ethoxymethylating agents under controlled conditions. One common method includes the use of ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions: 2-(Ethoxymethyl)pteridin-4-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group, leading to the formation of different substituted pteridines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Various nucleophiles like amines or thiols
Major Products Formed:
Oxidation: Pteridin-4-one derivatives
Reduction: Dihydropteridine derivatives
Substitution: Substituted pteridines with different functional groups
科学的研究の応用
2-(Ethoxymethyl)pteridin-4-amine has several applications in scientific research:
作用機序
The mechanism of action of 2-(ethoxymethyl)pteridin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins involved in metabolic pathways, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect pathways related to folate metabolism, as pteridine derivatives are structurally similar to folic acid and its analogs.
類似化合物との比較
Dihydrobiopterin: A reduced form of pteridine involved in various enzymatic reactions.
Tetrahydrobiopterin: Another reduced form that acts as a cofactor in the synthesis of neurotransmitters.
特性
CAS番号 |
133915-13-6 |
|---|---|
分子式 |
C9H11N5O |
分子量 |
205.22 g/mol |
IUPAC名 |
2-(ethoxymethyl)pteridin-4-amine |
InChI |
InChI=1S/C9H11N5O/c1-2-15-5-6-13-8(10)7-9(14-6)12-4-3-11-7/h3-4H,2,5H2,1H3,(H2,10,12,13,14) |
InChIキー |
CTMOVSGFLPGTRS-UHFFFAOYSA-N |
正規SMILES |
CCOCC1=NC2=NC=CN=C2C(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-ethyl-6-methoxy-1H-benzo[d]imidazole](/img/structure/B14143173.png)
![2,6-Di-tert-butyl-4-[(3,4-dimethoxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14143192.png)

![2-{2-[2-(Ethylsulfanyl)ethoxy]-4-methoxyphenyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14143207.png)

![N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14143210.png)
![Ethyl n-[3,5-di(trifluoromethyl)phenyl]carbamate](/img/structure/B14143211.png)

![5-methylsulfanyl-4-phenyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14143227.png)
![4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14143231.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B14143236.png)


![2-[(3-Bromobenzyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B14143247.png)
